molecular formula C15H18N4 B7592535 3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile

3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile

Cat. No. B7592535
M. Wt: 254.33 g/mol
InChI Key: XNURDWMTECGCEH-UHFFFAOYSA-N
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Description

3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile is not fully understood. However, it is believed to act as a potent inhibitor of several enzymes that are involved in the progression of various diseases. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Additionally, it has been reported to inhibit the activity of protein kinases, which are involved in the signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects
3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile has been shown to have several biochemical and physiological effects. The compound has been reported to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of HDACs. It has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile in lab experiments is its potency and specificity. The compound has a high affinity for its target enzymes, which makes it a valuable tool for studying their biological functions. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile. One area of focus is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications in various diseases. Finally, research is needed to evaluate the safety and efficacy of the compound in clinical trials to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile involves a multistep process that includes the use of various reagents and catalysts. The primary method involves the reaction of 1-(4-bromobenzyl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine with propionitrile in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies, and research is ongoing to evaluate its efficacy in clinical trials.

properties

IUPAC Name

3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c16-6-2-8-19-9-4-12(5-10-19)14-11-18-15-13(14)3-1-7-17-15/h1,3,7,11-12H,2,4-5,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNURDWMTECGCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CNC3=C2C=CC=N3)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile

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